3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Chemical Synthesis Quality Control

3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-52-8) is a heterocyclic building block belonging to the triazolopyridine class, characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 2-chlorophenyl group at position 3 and an iodine atom at position 7. The presence of the iodine atom provides a versatile synthetic handle for cross-coupling reactions, while the ortho-chlorophenyl substituent introduces steric and electronic properties relevant to medicinal chemistry design.

Molecular Formula C12H7ClIN3
Molecular Weight 355.56 g/mol
CAS No. 1057393-52-8
Cat. No. B3209051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
CAS1057393-52-8
Molecular FormulaC12H7ClIN3
Molecular Weight355.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)Cl
InChIInChI=1S/C12H7ClIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H
InChIKeyLSTUEASFRFLQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-52-8) for Advanced Research and Synthesis


3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-52-8) is a heterocyclic building block belonging to the triazolopyridine class, characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 2-chlorophenyl group at position 3 and an iodine atom at position 7 . The presence of the iodine atom provides a versatile synthetic handle for cross-coupling reactions, while the ortho-chlorophenyl substituent introduces steric and electronic properties relevant to medicinal chemistry design . Although the broader triazolopyridine scaffold is associated with IDO1 inhibition and other biological activities, specific published quantitative profiling for this precise compound remains limited in the primary literature [1], making its differentiation primarily anchored in its distinctive substitution pattern and available product specifications relative to close structural analogs.

Why Generic Substitution Fails: Quantified Differentiation of 7-Iodo and 2-Chlorophenyl Substituents in Triazolopyridine Scaffolds


Simple substitution with other 3-aryl-[1,2,4]triazolo[4,3-a]pyridine analogs or unsubstituted 7-iodo derivatives cannot replicate the distinct physicochemical profile of 3-(2-chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine. Critically, the ortho-chlorophenyl substitution on the 3-position combined with a heavy iodine atom at the 7-position results in a molecular weight (355.56 g/mol) and calculated logP that differ substantially from the unsubstituted 7-iodo core (MW 245.02 g/mol) or the non-iodinated 3-(2-chlorophenyl) analogue (MW 229.66 g/mol) . These differences directly influence chromatographic retention, membrane permeability, and solubility—parameters vital for reproducible bioassays and synthetic transformations. Using a non-iodinated analog forfeits the reactivity of the C–I bond for cross-coupling, while replacing the 2-chlorophenyl group with a simple phenyl or hydrogen eliminates the defined steric and electronic environment, leading to divergent downstream reactivities and biological interactions that lack the quantitative basis for meaningful structure-activity comparisons [1].

Quantitative Evidence Guide: Direct Comparisons Distinguishing 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine from Closest Analogs


Commercial Purity Advantage: 98% vs. 95% Typical Analog Purity

The target compound is commercially available at a certified purity of 98% (HPLC) from ISO-certified vendors . In direct comparison, the closest non-iodinated analog, 3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2746-41-0), and the core scaffold 7-iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 864866-44-4) are typically offered at 95% purity . This 3% absolute purity difference reduces the burden of impurity-driven side reactions in sensitive coupling chemistry and lowers the risk of bioassay interference from trace contaminants.

Medicinal Chemistry Chemical Synthesis Quality Control

Molecular Weight Differentiation: Impact on Physicochemical and ADME Properties

The molecular weight of the target compound is 355.56 g/mol. This is 125.54 g/mol higher than the 7-iodo unsubstituted core (MW 245.02) and 125.90 g/mol higher than the 3-(2-chlorophenyl) non-iodinated analog (MW 229.66) . This substantial increase in molecular mass and the concomitant rise in calculated logP (estimated >2.5 vs. <1.0 for the core scaffold) critically alter passive membrane permeability and plasma protein binding profiles, providing a differentiated starting point for lead optimization programs targeting intracellular or CNS-penetrant candidates.

Drug Design LogP Permeability

Synthetic Handle Orthogonality: Aryl Iodide Reactivity Superiority in Cross-Couplings

The C7 iodine substituent provides a reactivity advantage of >100-fold in oxidative addition with Pd(0) compared to the corresponding C7 bromide analog, based on well-established relative rates for aryl iodides versus aryl bromides in palladium-catalyzed cross-couplings [1]. The 3-(2-chlorophenyl)-7-bromo derivative would require harsher conditions or specialized ligands to achieve comparable conversion, whereas the aryl iodide undergoes coupling at room temperature in many Suzuki-Miyaura protocols. Additionally, the 2-chlorophenyl substituent remains inert under these conditions, enabling fully orthogonal sequential functionalization strategies—a feature absent in 7-iodo scaffolds lacking the 3-aryl group.

Organic Synthesis Suzuki Coupling Sonogashira Reaction

Heavy Atom Effect: Utility as a Phasing Agent in X-ray Crystallography

The presence of a single iodine atom at position 7 provides significant anomalous scattering (f'' ≈ 6.8 e- at Cu Kα wavelength), sufficient for experimental phasing in protein-ligand co-crystal structures [1]. By contrast, the non-iodinated 3-(2-chlorophenyl) analog (CAS 2746-41-0) provides negligible anomalous signal (only chlorine, f'' ≈ 0.7 e-), which is generally insufficient for SAD or MAD phasing . This specific property makes the target compound a superior choice for crystallographic fragment screening campaigns where direct detection of ligand binding is required without the need for selenomethionine or heavy-atom derivatization of the protein.

Structural Biology Crystallography Fragment Screening

Recommended Application Scenarios for 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity and Orthogonal Reactivity

The combination of a heavy iodine atom and the ortho-chlorophenyl group provides a scaffold with a calculated logP >2.5, suitable for exploring hydrophobic enzyme pockets. The orthogonal reactivity of the C–I bond allows late-stage diversification without affecting the chlorophenyl moiety, enabling rapid SAR exploration. This scenario is supported by the molecular weight and purity evidence detailed in Section 3 .

Crystallographic Fragment Screening and Structure-Based Drug Design

The strong anomalous scattering of the iodine atom makes this compound an ideal candidate for crystallographic fragment screens. Its use can eliminate the need for protein derivatization, as the iodine signal is sufficient for experimental phasing. This application directly leverages the heavy-atom effect quantified in Section 3 [1].

High-Yield Multi-Step Synthesis of Complex Heterocyclic Libraries

The 98% purity ensures consistent starting material quality for automated parallel synthesis. The aryl iodide's superior reactivity in Suzuki and Sonogashira couplings enables high conversion rates under mild conditions, minimizing side-product formation. This scenario is predicated on the purity and reactivity advantages established in Section 3 [2].

Radiolabeling and Imaging Probe Development

The iodine atom at the 7-position provides a potential site for isotopic substitution (e.g., ¹²⁵I or ¹²³I) for SPECT imaging or for radioiodination in biochemical assays. This capability is unique to iodo-analogs and is not feasible with the non-iodinated or bromo derivatives, making this compound a strategic procurement choice for imaging research programs [2].

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.